2-methoxy-N-(4-methoxyphenyl)benzamide
Overview
Description
2-methoxy-N-(4-methoxyphenyl)benzamide, also known as 4-Methoxybenzenamide, N-(4-methoxyphenyl)-, is a chemical compound with the molecular formula C15H15NO3 . Its molecular weight is 257.2845 . The IUPAC Standard InChIKey for this compound is QHJITBHWXMRQAX-UHFFFAOYSA-N .
Synthesis Analysis
The synthesis of benzamides, including this compound, can be achieved through the direct condensation of carboxylic acids and amines . This process can be facilitated by the presence of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of this compound can be represented in a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Scientific Research Applications
Subheading: Molecular Structure and Antioxidant Properties
The molecular structure of a novel benzamide derivative was meticulously analyzed using X-ray single crystal diffraction, IR spectroscopy, and quantum chemical computation. Notable findings include the compound's crystallization in a triclinic system and good agreement between geometric parameters obtained from X-ray diffraction studies and calculated values. Furthermore, the study delved into the compound's electronic properties, such as HOMO and LUMO energies, and investigated its chemical reactivity through molecular electrostatic potential surface mapping. The compound also exhibited antioxidant properties, determined via the DPPH free radical scavenging test, suggesting its potential in mitigating oxidative stress-related damage (Demir et al., 2015).
Corrosion Inhibition
Subheading: Corrosion Inhibition on Mild Steel
An investigation into the effect of electron-withdrawing and electron-releasing substituents on N-Phenyl-benzamide derivatives highlighted that methoxy substituents enhance corrosion inhibition efficiency on mild steel in an acidic environment. The study utilized a combination of computational and experimental approaches, including electrochemical impedance spectroscopy and surface analysis, to ascertain the inhibitors' performance and adsorption behavior. It was found that the derivatives exhibit strong and spontaneous adsorption at the metal/electrolyte interface, following Langmuir adsorption isotherm, and significantly increase the energy barrier for corrosive dissolution (Mishra et al., 2018).
Potential as Antiplatelet Agents
Subheading: Antiplatelet Aggregation and Toxicity Assessment
A series of benzamide derivatives were synthesized and assessed for their antiplatelet aggregation activities, revealing varying levels of activity. Notably, certain compounds displayed potent antiplatelet aggregation activities in assays, without exhibiting significant cell toxicity. These findings underscore the potential of these compounds as safer and more effective antiplatelet agents, pointing towards their therapeutic applications in preventing thrombotic disorders (Liu et al., 2019).
Properties
IUPAC Name |
2-methoxy-N-(4-methoxyphenyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-18-12-9-7-11(8-10-12)16-15(17)13-5-3-4-6-14(13)19-2/h3-10H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIDTLGMBNRXFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336282 | |
Record name | 2-methoxy-N-(4-methoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70336282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97618-68-3 | |
Record name | 2-methoxy-N-(4-methoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70336282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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